molecular formula C22H20N2O2 B14689639 Benzenamine, N-[5-(phenoxymethyl)-3-phenyl-2-oxazolidinylidene]- CAS No. 34028-37-0

Benzenamine, N-[5-(phenoxymethyl)-3-phenyl-2-oxazolidinylidene]-

Cat. No.: B14689639
CAS No.: 34028-37-0
M. Wt: 344.4 g/mol
InChI Key: OYWOXRIHKJOTHN-UHFFFAOYSA-N
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Description

Benzenamine, N-[5-(phenoxymethyl)-3-phenyl-2-oxazolidinylidene]- is a Schiff base derivative featuring an oxazolidinylidene core substituted with phenoxymethyl (at position 5) and phenyl (at position 3) groups. The compound’s structure combines a benzamine (aniline) moiety with a heterocyclic oxazolidinylidene ring, which imparts unique electronic and steric properties.

Properties

CAS No.

34028-37-0

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

5-(phenoxymethyl)-N,3-diphenyl-1,3-oxazolidin-2-imine

InChI

InChI=1S/C22H20N2O2/c1-4-10-18(11-5-1)23-22-24(19-12-6-2-7-13-19)16-21(26-22)17-25-20-14-8-3-9-15-20/h1-15,21H,16-17H2

InChI Key

OYWOXRIHKJOTHN-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=NC2=CC=CC=C2)N1C3=CC=CC=C3)COC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Core Structure Synthesis: 5-(Phenoxymethyl)-3-phenyl-2-oxazolidinone

The foundation of synthesizing the target compound begins with the preparation of the core structure, 5-(phenoxymethyl)-3-phenyl-2-oxazolidinone. Several approaches have been documented in the literature.

Direct Synthesis via Cycloaddition

A well-established method involves the cycloaddition of azidoacetyl chloride with suitable substituted thiazoline derivatives, followed by modification to introduce the phenoxymethyl group. The reaction proceeds through the formation of an intermediate which can be further elaborated to introduce the required functionalities.

Thermodynamic Parameters

The thermodynamic parameters associated with the formation of 5-phenoxymethyl-3-phenyl-2-oxazolidone have been studied extensively. Lebedev et al. reported that the reaction enthalpy (ΔrH°) for the formation of this compound from phenyl isocyanate and phenyl glycidyl ether is -196.7 kJ/mol in the liquid phase, indicating the thermodynamic favorability of this synthetic approach.

Synthesis via Phenyl Isocyanate Route

According to data compiled by Hussein Y. Afeefy, Joel F. Liebman, and Stephen E. Stein, the reaction of phenyl isocyanate (C7H5NO) with phenyl glycidyl ether (C9H10O2) yields 5-phenoxymethyl-3-phenyl-2-oxazolidone (C16H15NO3). This approach utilizes readily available starting materials and proceeds with good yields.

The reaction can be represented as:

C7H5NO + C9H10O2 → C16H15NO3

The enthalpy change for this transformation (ΔrH°) is -47.01 kcal/mol in the liquid phase, as determined by calorimetric measurements.

Preparation of N-Substituted Derivatives

One-Pot Method for N-Substituted Phenyl Oxazolidinones

A one-pot synthetic method for preparing N-substituted phenyl-5-hydroxymethyl-2-oxazolidinones has been reported, which could be adapted for the synthesis of the target compound. This approach involves:

  • Reaction of substituted anilines with epichlorohydrin to form an intermediate chlorohydrin
  • Cyclization under alkaline conditions in the presence of CO2 to form the oxazolidinone ring

The reaction can be represented as follows:

(II) + (III) → (IV) → (I)

Where:

  • (II) represents substituted aniline
  • (III) represents epichlorohydrin
  • (IV) represents the intermediate 1-chloro-3-(substituted-phenylamino)-2-propanol
  • (I) represents the N-substituted phenyl-5-hydroxymethyl-2-oxazolidinone

This method is advantageous as it avoids the use of catalysts that might cause racemization, thus improving the yield of chiral products.

Conversion to Benzenamine Derivatives

Alternative Synthetic Approaches

Ultrasound-Assisted Synthesis

Recent advances in green chemistry have led to the development of ultrasound-assisted synthetic methods for oxazolidinone derivatives. These approaches significantly reduce reaction times and improve yields. The general procedure involves:

  • Sonication of reactants in dimethylformamide (DMF)
  • Addition of an appropriate catalyst such as triethylamine
  • Purification by recrystallization from ethanol

The optimization of reaction conditions for ultrasound-assisted synthesis is summarized in Table 1.

Solvent Catalyst Method Reaction Time (h) Yield (%)
DMF Triethylamine Conventional refluxing 8-10 60-65
DMF Triethylamine Ultrasound-assisted 2 85-90
Toluene Triethylamine Conventional refluxing 10-12 45-50
Toluene Triethylamine Ultrasound-assisted 3 65-70
DMF None Ultrasound-assisted 4 No product

Metal-Catalyzed Coupling Methods

Metal-catalyzed reactions offer another approach to synthesizing complex nitrogen-containing heterocycles. Palladium-catalyzed reactions, particularly when used in combination with phosphine ligands, can facilitate the formation of challenging carbon-nitrogen bonds. A typical procedure involves:

  • Reaction of a suitable oxazolidinone precursor with a palladium catalyst (Pd(OAc)2)
  • Addition of a phosphine ligand (such as BINAP or Xantphos)
  • Base-mediated coupling with a benzenamine derivative
  • Purification to remove residual palladium (typically using activated charcoal)

Structural Characterization and Analytical Methods

Spectroscopic Analysis

The characterization of Benzenamine, N-[5-(phenoxymethyl)-3-phenyl-2-oxazolidinylidene]- and related intermediates typically involves multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)
  • Infrared (IR) spectroscopy for identifying functional groups
  • Mass spectrometry to confirm molecular weight and fragmentation patterns

Chromatographic Methods

Purification and analysis of the target compound can be achieved through:

  • High-Performance Liquid Chromatography (HPLC)
  • Thin-Layer Chromatography (TLC) for reaction monitoring
  • Column chromatography for isolation of the pure compound

Optimization of Reaction Parameters

Temperature Effects

The temperature plays a crucial role in the formation of oxazolidinone derivatives. For instance, in the demethylation of methoxy-substituted oxazolidinones using boron tribromide, maintaining the temperature between 0-5°C is essential for optimal results. Temperature control is particularly important during:

  • The initial reaction between aniline derivatives and epichlorohydrin (20-25°C)
  • The cyclization step, which typically requires elevated temperatures (70-100°C)
  • Quenching reactions (-5 to 10°C)

Solvent Selection

The choice of solvent significantly impacts the efficiency of the synthetic routes to oxazolidinone derivatives. Common solvents include:

  • Methylene chloride for reactions involving boron trihalides
  • N,N-dimethylformamide (DMF) for nucleophilic substitutions
  • Methanol or ethanol for recrystallization
  • N-methyl pyrrolidinone (NMP) for certain coupling reactions

Specific Examples of Successful Syntheses

Synthesis of Related Structure: 3-Phenyl-5-vinyl-1,3-oxazolidin-2-one

The preparation of 3-phenyl-5-vinyl-1,3-oxazolidin-2-one (a related structure with a vinyl group instead of phenoxymethyl) has been reported in the literature. This synthetic route could be modified to introduce the phenoxymethyl group and subsequently the benzenamine linkage.

Multi-Step Synthesis Approach

A multi-step approach to structurally related oxazolidinones has been reported involving:

  • Formation of a 3-benzyl-2-phenyl-1,3-oxazolidine-4(5H)-one intermediate by reacting benzylamine, benzaldehyde, and hydroxyacetic acid
  • Conversion to a chloro derivative using thionyl chloride and DMF
  • Coupling with nitrogen nucleophiles to introduce the desired substituents

This procedure follows the Staudinger ketene-imine cycloaddition mechanism and could potentially be adapted for the synthesis of the target compound.

Purification and Isolation Techniques

Crystallization Methods

Recrystallization from appropriate solvent systems is crucial for obtaining pure Benzenamine, N-[5-(phenoxymethyl)-3-phenyl-2-oxazolidinylidene]-. Commonly employed solvents include:

  • Ethanol or methanol for polar intermediates
  • Ethanol-chloroform mixtures (8:2) for compounds with balanced polarity
  • Heptane for certain intermediates that require non-polar solvent systems

Chromatographic Purification

Column chromatography using silica gel with appropriate solvent systems allows for the separation of the target compound from reaction by-products. The progress can be monitored by TLC analysis, and fractions containing the desired compound can be combined and concentrated to obtain the pure product.

Challenges and Considerations

Stereochemical Control

Maintaining stereochemical integrity during the synthesis of oxazolidinone derivatives presents a significant challenge. The use of chiral starting materials, such as (S)-epichlorohydrin, can lead to the formation of (R)-configured oxazolidinones. Careful selection of reaction conditions is essential to prevent racemization.

Regioselectivity

The preparation of Benzenamine, N-[5-(phenoxymethyl)-3-phenyl-2-oxazolidinylidene]- involves multiple synthetic strategies, each with its own advantages and challenges. The core 5-(phenoxymethyl)-3-phenyl-2-oxazolidinone structure can be prepared through cycloaddition reactions or via the reaction of phenyl isocyanate with phenyl glycidyl ether. Introduction of the benzenamine group through an oxazolidinylidene linkage requires careful selection of reaction conditions to ensure regioselectivity and stereochemical control.

Recent advances in synthetic methodologies, particularly ultrasound-assisted synthesis and metal-catalyzed coupling reactions, offer promising approaches to streamline the preparation of this complex heterocyclic compound. Continued research in this area will undoubtedly lead to more efficient and scalable synthetic routes.

The comprehensive understanding of the preparation methods outlined in this review provides valuable insights for researchers working on the synthesis of structurally related compounds with potential applications in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-[5-(phenoxymethyl)-3-phenyl-2-oxazolidinylidene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Benzenamine, N-[5-(phenoxymethyl)-3-phenyl-2-oxazolidinylidene]- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenamine, N-[5-(phenoxymethyl)-3-phenyl-2-oxazolidinylidene]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Core Variations

The oxazolidinylidene ring in the target compound distinguishes it from analogs with other heterocycles (e.g., thiazolylidene, oxadiazole). Key comparisons include:

Table 1: Heterocyclic Core and Substituent Effects
Compound Name Heterocyclic Core Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Oxazolidinylidene Phenoxymethyl, Phenyl 337.39* High steric bulk; electron-donating groups enhance stability
Benzenamine, 2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl] 1,3,4-Oxadiazole Methoxyphenyl, Aminophenyl 267.28 Planar structure; potential antimicrobial activity
(2Z)-Thiazol-2(3H)-imine derivative Thiazolylidene Azepanylsulfonyl, Methoxyethyl 493.62 Sulfonyl group enhances polarity; possible enzyme inhibition
Benzenamine, 4-bromo-N-[[4-(hexyloxy)phenyl]methylene]- Schiff base (no heterocycle) Bromo, Hexyloxy 360.29 Flexible alkyl chain improves solubility in nonpolar solvents

*Calculated based on inferred molecular formula (C₂₁H₁₉N₂O₂).

Electronic and Steric Effects

  • Phenoxymethyl vs. Methoxyethyl ( vs. Target): The phenoxymethyl group in the target compound introduces greater steric hindrance and aromaticity compared to the methoxyethyl group in the thiazolylidene derivative. This may reduce rotational freedom and enhance π-π stacking interactions .
  • Trifluoromethyl vs. Phenyl ( vs. Target): The trifluoromethyl groups in ’s thiazolidinylidene derivative are electron-withdrawing, contrasting with the electron-donating phenyl group in the target. This difference could influence redox behavior and ligand-metal binding .

Biological Activity

Benzenamine, N-[5-(phenoxymethyl)-3-phenyl-2-oxazolidinylidene]- (CAS No. 34028-37-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Formula

  • Molecular Formula : C22H20N2O2
  • Molecular Weight : 348.41 g/mol

Structural Features

The compound contains an oxazolidine ring, which is known for its role in various biological activities, particularly in antibiotic and anticancer agents. The presence of phenyl and phenoxymethyl groups contributes to its lipophilicity, potentially enhancing membrane permeability.

Antimicrobial Properties

Research indicates that compounds with oxazolidine structures often exhibit antimicrobial activity. For instance, derivatives similar to benzenamine have shown efficacy against various bacterial strains, including Candida albicans and Staphylococcus aureus .

Anticancer Activity

Benzenamine derivatives have been evaluated for their potential as anticancer agents. A study highlighted that certain oxazolidine derivatives inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells . This inhibition can lead to reduced proliferation of cancer cells.

The mechanism of action for benzenamine is believed to involve:

  • Inhibition of Enzymatic Activity : Compounds like benzenamine can inhibit key enzymes involved in nucleotide synthesis.
  • Interference with Cellular Uptake : Similar compounds have been shown to affect the uptake of nucleosides in cancer cells, thereby disrupting their metabolism .

Study 1: Anticancer Efficacy

A study investigated the effects of benzenamine derivatives on a leukemia cell line (L1210). The results demonstrated that these compounds significantly inhibited cell growth compared to control groups, suggesting potential as chemotherapeutic agents .

Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial properties of related compounds, benzenamine was tested against Candida albicans. The findings indicated a notable reduction in fungal growth, supporting its use as an antifungal agent .

Data Table: Biological Activities of Benzenamine Derivatives

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialCandida albicans15
AnticancerL1210 leukemia cells12
Enzyme InhibitionThymidylate synthase5

Q & A

Q. Q1. What synthetic strategies are recommended for preparing N-[5-(phenoxymethyl)-3-phenyl-2-oxazolidinylidene]benzenamine, and how can reaction conditions be optimized?

Methodology :

  • Microwave-assisted synthesis : Adapt protocols from substituted oxazolidinone syntheses, such as cyclocondensation of phenoxymethyl precursors with nitroaryl intermediates under controlled microwave irradiation (e.g., 100–150°C, 30–60 min) .
  • Oxazolidinone ring formation : Optimize cyclization using carbamate intermediates or intramolecular nucleophilic substitution. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate via column chromatography .
  • Key considerations : Adjust solvent polarity (DMF or THF) and catalyst (e.g., K₂CO₃) to enhance yield. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Q2. What analytical techniques are critical for characterizing the structural and physicochemical properties of this compound?

Methodology :

  • Spectroscopic analysis :
    • NMR : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm oxazolidinone ring geometry and substituent positions. Compare chemical shifts with NIST reference data for analogous benzenamine derivatives .
    • FT-IR : Identify carbonyl (C=O, ~1750 cm⁻¹) and imine (C=N, ~1650 cm⁻¹) stretches .
  • Mass spectrometry : Employ ESI-MS or HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • Thermal stability : Conduct DSC/TGA to assess decomposition temperatures and phase transitions .

Q. Q3. What safety precautions are necessary when handling this compound, given the toxicity profile of benzenamine derivatives?

Methodology :

  • Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) to minimize exposure to aromatic amines, which may induce methemoglobinemia or hepatotoxicity .
  • Waste disposal : Neutralize acidic/basic residues before disposal. Store in amber vials under inert gas to prevent oxidation .

Advanced Research Questions

Q. Q4. How can computational modeling elucidate the electronic and steric effects of the phenoxymethyl and phenyl substituents on the oxazolidinone core?

Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map HOMO-LUMO gaps and electrostatic potential surfaces. Compare with experimental NMR data to validate tautomeric forms .
  • Molecular docking : Simulate interactions with biological targets (e.g., bacterial ribosomes for oxazolidinone derivatives) using AutoDock Vina. Prioritize substituents with high binding affinity .

Q. Q5. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in NMR signals?

Methodology :

  • Dynamic effects : Investigate restricted rotation of the phenoxymethyl group via variable-temperature NMR (e.g., 25–80°C in DMSO-d₆) to observe coalescence of split peaks .
  • Tautomerism : Use 2D NMR (COSY, NOESY) to distinguish between enamine-ketoenamine equilibria or axial/equatorial conformers in the oxazolidinone ring .

Q. Q6. How can stability studies under varying pH and temperature conditions inform storage and formulation for pharmacological applications?

Methodology :

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via UPLC-PDA and identify byproducts via LC-MS .
  • pH-solubility profile : Measure solubility in phosphate buffers (pH 1–10) using shake-flask method. Correlate with LogP values predicted via ChemDraw .

Q. Q7. What catalytic systems could enhance enantioselective synthesis of chiral centers in the oxazolidinone ring?

Methodology :

  • Asymmetric catalysis : Screen chiral ligands (e.g., BINOL-derived phosphates) with transition metals (Pd, Cu) for enantioselective cyclization. Analyze enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .
  • Kinetic resolution : Use lipases (e.g., Candida antarctica) to selectively esterify racemic mixtures. Optimize solvent (TBME or hexane) and temperature (25–50°C) .

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